3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythiophene-2-carboxylic acid typically involves the hydrothermal carbonization (HTC) process. This method is environmentally benign and simple, converting biomass into various functional carbon materials under relatively mild hydrothermal conditions . The process involves dissolving poorly soluble substances to decompose and convert them into crystals under high temperature and pressure .
Industrial Production Methods
Industrial production of 3-Hydroxythiophene-2-carboxylic acid follows similar hydrothermal carbonization techniques, optimizing the process for diverse raw materials, managing economic costs, and addressing environmental and social impacts .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxythiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: Various substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized disulfides and reduced thiols, which are crucial for monitoring the redox status in biological systems .
Scientific Research Applications
3-Hydroxythiophene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .
Comparison with Similar Compounds
Similar Compounds
Hydroxythiophene-2-carboxylic acid derivatives: These compounds share similar chemical properties and applications.
Other fluorescent probes: Compounds like fluorescein and rhodamine also serve as fluorescent probes but have different chemical structures and properties.
Uniqueness
3-Hydroxythiophene-2-carboxylic acid is unique due to its specific interaction with thiols and disulfides, enabling dynamic measurement of GSH/GSSH ratios and monitoring of redox status in biological systems. This specificity makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C16H9NO2S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H |
InChI Key |
BQZSRFNCHMNINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O |
Origin of Product |
United States |
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